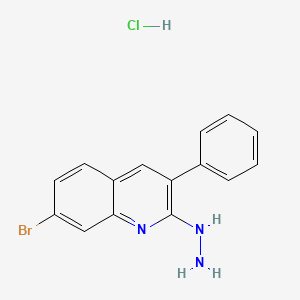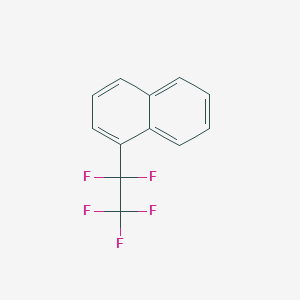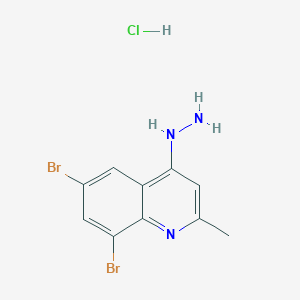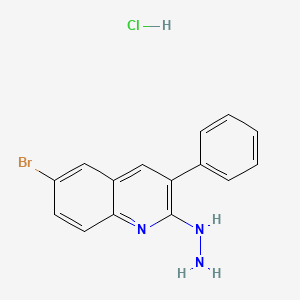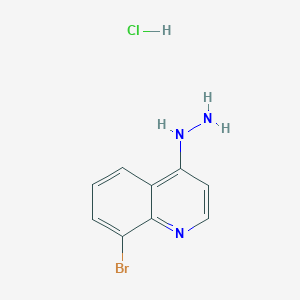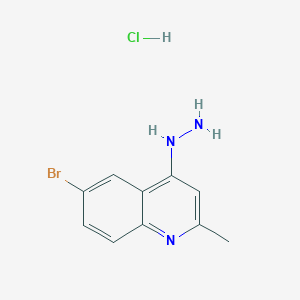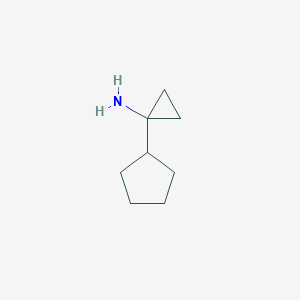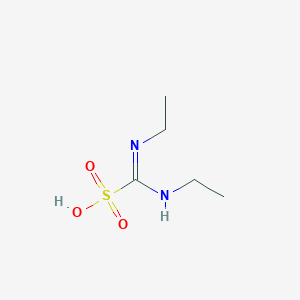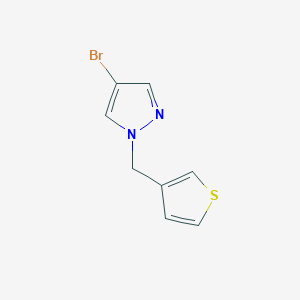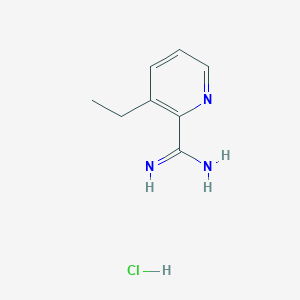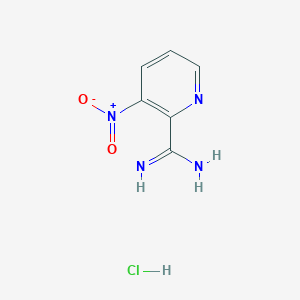![molecular formula C24H30OSi2 B3185585 1,3-Bis(2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane CAS No. 117732-87-3](/img/structure/B3185585.png)
1,3-Bis(2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane
Übersicht
Beschreibung
This compound is a monomeric form of divinyl siloxane bis-benzocyclobutene (DVS bis-BCB) and contains mixed stereo and positional isomers . It is a part of a family of novel siloxane-based monomers and oligomers that are especially attractive for applications such as microelectronics, photonics, composites, coatings, and adhesives .
Synthesis Analysis
The synthesis of this compound involves a three-stage process starting from benzocyclobutene and (2-bromovinyl)-benzene . After distillation at 110–114 °C (15 mm of Hg), a colorless liquid is obtained .Molecular Structure Analysis
The molecular structure of this compound involves a bicyclo[4.2.0]octa-1,3,5-triene ring . The molecular formula is C18H16 .Chemical Reactions Analysis
This compound polymerizes via Diels-Alder cycloaddition reactions between vinyl groups and an intermediate o-quinodimethane formed by first-order, thermally initiated ring openings of the benzocyclobutene rings . The polymerization reaction is first-order until vitrification occurs .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(E)-2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethenyl]-[[(E)-2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethenyl]-dimethylsilyl]oxy-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30OSi2/c1-26(2,15-13-19-5-7-21-9-11-23(21)17-19)25-27(3,4)16-14-20-6-8-22-10-12-24(22)18-20/h5-8,13-18H,9-12H2,1-4H3/b15-13+,16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWICBKIBSOBIT-WXUKJITCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=CC1=CC2=C(CC2)C=C1)O[Si](C)(C)C=CC3=CC4=C(CC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](O[Si](/C=C/C1=CC2=C(C=C1)CC2)(C)C)(/C=C/C3=CC4=C(C=C3)CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30OSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BCB MonoMer | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



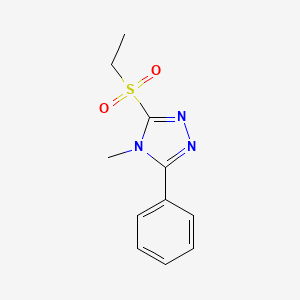
![Aziridine, 2-butyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3185512.png)
